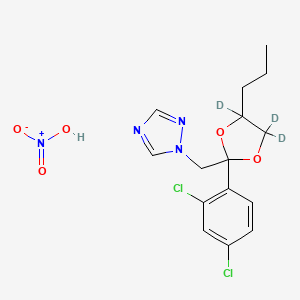

Propiconazole-d3 (nitrate)

Description

Contextual Overview of Propiconazole (B1679638) as a Triazole Fungicide in Agricultural Systems

Propiconazole belongs to the triazole class of fungicides, which are known for their systemic action in plants. agrogreat.comagrogreat.com First developed in 1979, it is used to protect a wide variety of crops, including cereals, fruits, and vegetables, from fungal pathogens like powdery mildew, rusts, and leaf spots. agrogreat.comwikipedia.org Its mode of action involves the inhibition of the 14-alpha demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. agrogreat.comwikipedia.org By disrupting this process, propiconazole effectively halts fungal growth. wikipedia.orgchemicalbook.com Beyond its primary use in agriculture, propiconazole is also utilized in turf management and as a wood preservative. agrogreat.comwikipedia.org

Principles and Advantages of Stable Isotope Labeling in Chemical and Biological Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). symeres.comwikipedia.org These labeled compounds are chemically identical to their unlabeled counterparts but have a slightly higher mass. diagnosticsworldnews.com This mass difference allows them to be distinguished and tracked in various analytical procedures, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com

The primary advantages of using stable isotope-labeled compounds, especially deuterated ones, as internal standards in research include:

Enhanced Accuracy and Precision: They co-elute with the analyte of interest and experience similar effects during sample preparation and analysis, such as extraction efficiency and ionization suppression or enhancement in mass spectrometry. musechem.comresearchgate.net This allows for more accurate and precise quantification of the target compound. musechem.comclearsynth.com

Improved Method Reliability: By compensating for variations in sample processing and instrumental analysis, deuterated internal standards increase the robustness and reliability of analytical methods. clearsynth.com

Correction for Matrix Effects: In complex samples like environmental or biological matrices, other components can interfere with the analysis. Deuterated standards help to correct for these "matrix effects," ensuring the data accurately reflects the analyte's concentration. musechem.comclearsynth.com

Versatility in Applications: Stable isotope labeling finds use in a wide range of research fields, including pharmaceutical development, environmental monitoring, metabolomics, and proteomics. symeres.comdiagnosticsworldnews.com

Role of Propiconazole-d3 (nitrate) as an Advanced Research Standard

Propiconazole-d3 (nitrate) is the deuterium-labeled form of propiconazole nitrate (B79036). medchemexpress.commedchemexpress.com It is specifically designed for use as an internal standard in the quantitative analysis of propiconazole using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sapphire-usa.combioscience.co.uk The "d3" designation indicates that three hydrogen atoms in the propiconazole molecule have been replaced with deuterium atoms.

The use of Propiconazole-d3 (nitrate) is crucial for researchers studying the environmental fate, metabolism, and toxicology of propiconazole. For instance, in studies monitoring propiconazole levels in soil, water, or agricultural products, the addition of a known amount of Propiconazole-d3 (nitrate) to the samples allows for precise quantification of the parent compound, even at very low concentrations. lcms.cz Similarly, in metabolic studies, it helps in accurately measuring the formation of propiconazole metabolites. acs.org

Below are tables detailing research findings where Propiconazole-d3 has been utilized as an internal standard and the chemical properties of Propiconazole.

Table 1: Research Applications of Propiconazole-d3 as an Internal Standard

| Research Area | Analytical Method | Matrix | Purpose of Using Propiconazole-d3 |

| Pesticide Residue Analysis | LC-MS/MS | Cannabis | Quantitation of propiconazole and other pesticides. lcms.cz |

| Metabolomics | GC/MS and LC/MS | Mouse Liver Tissue | To monitor instrument performance and calibrate retention times. oup.com |

Table 2: Chemical and Physical Properties of Propiconazole

| Property | Value |

| Chemical Formula | C15H17Cl2N3O2 agrogreat.com |

| Molecular Weight | 342.22 g/mol agrogreat.com |

| Appearance | Yellowish, odorless liquid nih.gov |

| Water Solubility | 110 mg/L chemicalbook.com |

| Mode of Action | Inhibitor of sterol 14-alpha-demethylase (EC 1.14.13.70) wikipedia.orgnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H18Cl2N4O5 |

|---|---|

Molecular Weight |

408.2 g/mol |

IUPAC Name |

nitric acid;1-[[4,4,5-trideuterio-2-(2,4-dichlorophenyl)-5-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4)/i7D2,12D; |

InChI Key |

OHCCKHXQYTUYED-XIQAKCKDSA-N |

Isomeric SMILES |

[2H]C1(C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)([2H])CCC)[2H].[N+](=O)(O)[O-] |

Canonical SMILES |

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Analytical Characterization for Research Applications

Chemical Synthesis Pathways for Deuterated Propiconazole (B1679638) Analogues

The synthesis of deuterated propiconazole analogues involves the strategic incorporation of deuterium (B1214612) atoms into the molecule's structure. The position of the deuterium label is critical and dictates the choice of deuterated starting materials. Common synthetic strategies for creating isotopically labeled compounds include direct hydrogen-deuterium exchange, the use of deuterated reagents, or building the molecule from deuterated precursors. simsonpharma.comgoogle.com

For Propiconazole-d3 (nitrate), where the deuterium atoms are located on the dioxolane ring (specifically, dioxolane-4,5,5-d3), the synthesis would necessitate a deuterated diol as a key precursor. pharmaffiliates.com The general synthesis of non-labeled propiconazole serves as a blueprint for this process. It typically begins with the condensation of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a diol, in this case, a deuterated pentane-1,2-diol, to form the dioxolane ring. nih.govtudublin.ie

A common pathway for propiconazole synthesis involves three main steps tudublin.ie:

Ketalization: A condensation reaction between a ketone precursor, such as ethanone-1-(2,4-dichlorophenyl), and a diol, like 1,2-pentanediol (B41858). To produce Propiconazole-d3 (dioxolane-4,5,5-d3), a custom-synthesized, deuterated 1,2-pentanediol would be used at this stage.

Halogenation: The intermediate from the first step is then halogenated, typically brominated, at the methyl group attached to the dioxolane ring.

Nucleophilic Substitution: The resulting bromo-intermediate undergoes a nucleophilic substitution reaction with a triazole salt, such as sodium triazolide, to yield the final propiconazole structure. tudublin.ie

The synthesis of other deuterated analogues, such as Propiconazole-d7 (where the propyl group is deuterated) or Propiconazole-(phenyl-d3), would follow similar principles but would require different deuterated starting materials, like a deuterated propyl bromide or a deuterated dichlorophenyl precursor, respectively. sigmaaldrich.comcaymanchem.com The subsequent formation of the nitrate (B79036) salt for Propiconazole-d3 (nitrate) is a final step, typically achieved by reacting the deuterated propiconazole base with nitric acid.

Spectroscopic and Chromatographic Validation Techniques for Isotope-Labeled Standards

The validation of an isotope-labeled standard like Propiconazole-d3 (nitrate) is essential to ensure its identity, purity, and suitability for quantitative analysis. This is achieved through a combination of spectroscopic and chromatographic methods.

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium and determining the isotopic purity of the labeled compound. It verifies the molecular weight of the synthesized analogue.

Molecular Weight Confirmation: The molecular weight of Propiconazole-d3 (nitrate) is 408.25 g/mol , corresponding to the chemical formula C15H15D3Cl2N4O5. pharmaffiliates.com This is significantly different from the molecular weight of unlabeled propiconazole (342.22 g/mol ), confirming the addition of three deuterium atoms and a nitrate group. sigmaaldrich.com

Isotopic Purity: MS analysis can quantify the percentage of molecules that contain the desired number of deuterium atoms (isotopic enrichment) versus those with fewer or no deuterium atoms (d0). High isotopic purity (often >98%) is crucial for an internal standard to prevent interference with the quantification of the unlabeled analyte. For example, Propiconazole-d7 standards are available with ≥99% deuterated forms. caymanchem.combioscience.co.uk

Quantitative Applications: Isotope-labeled standards like Propiconazole-d3 are primarily used in isotope dilution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS). sigmaaldrich.comlcms.cz This technique provides high accuracy and reproducibility by using the labeled standard to correct for matrix effects and variations during sample preparation and analysis. lcms.cz

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Propiconazole | C15H17Cl2N3O2 | 342.22 | sigmaaldrich.com |

| Propiconazole-d3 (nitrate) | C15H15D3Cl2N4O5 | 408.25 | pharmaffiliates.com |

| Propiconazole-d7 | C15H10Cl2D7N3O2 | 349.3 | caymanchem.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure and, crucially, for verifying the exact position of the deuterium atoms within the molecule.

Position of Deuterium: In ¹H NMR, the replacement of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal. stanford.edu For Propiconazole-d3 (dioxolane-4,5,5-d3), the signals corresponding to the protons at the C4 and C5 positions of the dioxolane ring would be absent.

Deuterium Coupling: Deuterium has a nuclear spin of 1, and its presence can cause a characteristic splitting pattern (e.g., a 1:1:1 triplet) in the signals of adjacent protons, further confirming the location of the label. stanford.edu The use of deuterium-only NMR can also provide direct evidence of the label's position. simsonpharma.com Certificates of Analysis for reference standards typically include NMR data to provide structural confirmation. pharmaffiliates.com

Chromatographic techniques are employed to assess the chemical purity of the Propiconazole-d3 (nitrate) standard, separating it from any unlabeled precursors, isomers, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, often with UV or MS detection, is the standard method for determining the purity of reference materials. pharmaffiliates.com It effectively separates the target compound from impurities, and the peak area is used to calculate the chemical purity as a percentage. For instance, a related standard, Propiconazole-(phenyl-d3), is certified with a purity of ≥94.0% by HPLC. sigmaaldrich.com Ultra-high-performance liquid chromatography (UHPLC) offers even better resolution and faster analysis times and is frequently used in methods involving deuterated standards. lcms.czjst.go.jp

Gas Chromatography (GC): GC, typically coupled with a mass spectrometer (GC-MS), is another established technique for the analysis of propiconazole. researchgate.net It is particularly useful for separating the volatile isomers of propiconazole and detecting any residual starting materials or byproducts from the synthesis. researchgate.netfao.org

Chiral Chromatography: Since propiconazole has two chiral centers and exists as a mixture of four stereoisomers, chiral chromatography can be used to separate these individual enantiomers and diastereomers, which may be necessary for specific research applications. rsc.org

| Analytical Technique | Purpose in Validation | Key Findings/Application | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and isotopic purity confirmation | Confirms mass increase due to deuterium and nitrate group; used in isotope dilution analysis. | pharmaffiliates.comlcms.cz |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and deuterium position confirmation | Verifies the exact location of deuterium atoms by observing signal disappearance. | pharmaffiliates.comstanford.edu |

| High-Performance Liquid Chromatography (HPLC) | Chemical purity assessment | Quantifies the percentage of the pure compound relative to impurities. | pharmaffiliates.comsigmaaldrich.com |

| Gas Chromatography (GC) | Separation and identification of volatile components | Used with MS for confirmation and analysis of isomers and impurities. | researchgate.net |

Standardization and Certification of Propiconazole-d3 (nitrate) Reference Materials

The production and distribution of Propiconazole-d3 (nitrate) as a reference material require rigorous standardization and certification processes to ensure its quality and reliability for analytical use.

Certified Reference Materials (CRMs) are produced by accredited manufacturers who often operate under international quality standards such as ISO 17034, which specifies the requirements for the competence of reference material producers. accustandard.comlgcstandards.com

The certification process involves:

Comprehensive Characterization: The material undergoes extensive testing using the analytical techniques described above (MS, NMR, HPLC, GC) to confirm its identity, structure, chemical purity, and isotopic enrichment.

Certificate of Analysis (C of A): A detailed C of A is issued for each batch of the reference material. pharmaffiliates.com This document provides all the characterization data, including the certified purity value, molecular formula, molecular weight, storage conditions, and spectra from the analytical tests (e.g., MS, NMR, and HPLC chromatograms). pharmaffiliates.com

Traceability and Uncertainty: The certified value of the reference material is traceable to recognized standards, and an associated uncertainty value is provided, which is crucial for calculating the uncertainty of final analytical results.

These certified, isotopically labeled standards are indispensable for regulatory monitoring and research, enabling laboratories to achieve accurate and defensible quantitative results for propiconazole in various samples. caymanchem.comlcms.cz

Advanced Analytical Methodologies Utilizing Propiconazole D3 Nitrate

Application in Quantitative Mass Spectrometry for Trace Analysis

Propiconazole-d3 (nitrate) is instrumental in the quantitative analysis of propiconazole (B1679638) residues by providing a stable, reliable reference point that behaves almost identically to the target analyte during extraction, cleanup, and chromatographic separation. Its distinct mass-to-charge ratio allows for precise differentiation and quantification by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

The development of robust GC-MS methods for propiconazole analysis benefits significantly from the incorporation of Propiconazole-d3 as an internal standard. Optimization of such a method involves a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection to ensure high sensitivity, selectivity, and accuracy.

Sample preparation typically involves a liquid-liquid extraction or a solid-phase extraction (SPE) step to isolate propiconazole and its deuterated analogue from the sample matrix. The selection of an appropriate capillary column is crucial for the chromatographic separation of propiconazole isomers. A commonly used column is a fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase. The temperature program of the GC oven is optimized to achieve good resolution of the propiconazole isomers and to ensure a reasonable analysis time.

In the mass spectrometer, electron ionization (EI) is a common technique used for the analysis of propiconazole. The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both propiconazole and Propiconazole-d3 are monitored to allow for their individual detection and quantification.

Table 1: Typical GC-MS Parameters for Propiconazole Analysis Using Propiconazole-d3 Internal Standard

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Splitless |

| Oven Program | Initial 100°C, ramp to 250°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Propiconazole Ions (m/z) | 259, 173, 69 |

| Propiconazole-d3 Ions (m/z) | 262, 176, 69 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization

LC-MS/MS has become the preferred technique for the analysis of propiconazole in many matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds. The use of Propiconazole-d3 is essential in LC-MS/MS to compensate for matrix-induced signal suppression or enhancement.

Method development begins with the optimization of the liquid chromatography separation. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid to improve peak shape and ionization efficiency. A gradient elution is typically used to separate propiconazole from other matrix components.

The mass spectrometer is operated in tandem mode (MS/MS), which involves the selection of a precursor ion for propiconazole and its deuterated internal standard, followed by fragmentation to produce specific product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. The selection of optimal precursor and product ions, along with the optimization of collision energy and other MS parameters, is a critical step in method development.

Table 2: Illustrative LC-MS/MS Parameters for Propiconazole Analysis with Propiconazole-d3

| Parameter | Condition |

|---|---|

| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Propiconazole Transition | m/z 342 → 159 |

| Propiconazole-d3 Transition | m/z 345 → 162 |

Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Analytical Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as Propiconazole-d3, to a sample before any processing. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and analysis.

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, it is possible to accurately determine the concentration of the native analyte, regardless of incomplete recovery or matrix effects. This approach significantly improves the accuracy and precision of the analytical results, making it the gold standard for quantitative analysis. The use of Propiconazole-d3 in IDMS is particularly advantageous for complex matrices where significant signal variability can be expected.

Method Validation Protocols in Complex Environmental and Biological Matrices

Before an analytical method can be used for routine analysis, it must undergo a thorough validation process to demonstrate its fitness for purpose. When using Propiconazole-d3 as an internal standard, method validation protocols are designed to assess the performance of the method in the specific matrices of interest, such as soil, water, fruits, and vegetables.

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples at multiple concentration levels.

Precision: The degree of agreement among a series of individual measurements, expressed as the relative standard deviation (RSD) for repeatability (intra-day precision) and reproducibility (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Table 3: Typical Method Validation Performance Data for Propiconazole Analysis in a Complex Matrix

| Parameter | Typical Value/Range |

|---|---|

| Linearity (r²) | > 0.995 |

| Accuracy (Recovery) | 80-110% |

| Precision (RSD) | < 15% |

| LOD | 0.1 - 1 µg/kg |

| LOQ | 0.5 - 5 µg/kg |

Quality Assurance and Quality Control (QA/QC) for Residue Monitoring and Research Studies

A robust Quality Assurance and Quality Control (QA/QC) program is essential to ensure the reliability and defensibility of data generated from residue monitoring and research studies. The use of Propiconazole-d3 (nitrate) is an integral part of such a program.

Key QA/QC practices include:

Method Blanks: Analysis of a matrix sample without the analyte to check for contamination.

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of propiconazole and Propiconazole-d3 to monitor the performance of the entire analytical process.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Spiking a sample with a known concentration of the analyte to assess matrix effects and the accuracy and precision of the method for that specific sample.

Calibration Verification: Regular analysis of calibration standards to ensure the stability of the instrument's response.

Internal Standard Response Monitoring: The signal of Propiconazole-d3 is monitored in every sample to ensure consistent performance of the analytical system. A significant deviation in the internal standard response may indicate a problem with the sample preparation or instrument.

By implementing these QA/QC measures, laboratories can ensure that the data they produce is of high quality and can be confidently used for regulatory compliance, environmental monitoring, and scientific research.

Environmental Fate and Transport Studies of Propiconazole Analogues

Investigation of Degradation Pathways and Transformation Products using Labeled Compounds

The use of isotopically labeled compounds, such as 14C-labeled propiconazole (B1679638) and Propiconazole-d3, is fundamental in elucidating the complex degradation pathways of the fungicide. fao.orgnih.gov These tracers allow researchers to follow the molecule through various environmental compartments and identify its transformation products. Primary metabolic steps involve the oxidation of the propyl side-chain on the dioxolane ring and cleavage of the dioxolane ring. fao.orgepa.gov

The photolytic degradation of propiconazole is highly dependent on environmental conditions. In pure, sterile water, it is relatively stable and resistant to direct photolysis because it does not absorb light at wavelengths greater than 290 nm. fao.orgnih.govfao.org However, in natural waters containing photosensitizing agents, its degradation is rapid. fao.orgfao.org

Studies have demonstrated that indirect photolysis is the primary mechanism for its breakdown in sunlit surface waters. researchgate.net The presence of nitrate (B79036) significantly accelerates the photodegradation of propiconazole. researchgate.net Nitrate acts as a photosensitizer, leading to the formation of highly reactive hydroxyl radicals (•OH), which are key oxidants in the degradation process. researchgate.net Conversely, dissolved organic carbon (DOC) and bicarbonate can have a dual role, sometimes acting as sensitizers and other times as quenchers that slow the degradation rate by scavenging these radicals. researchgate.net The half-life of propiconazole in irradiated natural water samples can be as short as 5 days, compared to over 250 days in pure buffered water. researchgate.net The use of labeled analogues like Propiconazole-d3 is critical in such studies to trace the degradation kinetics and identify photoproducts amidst complex environmental matrices.

Propiconazole is considered hydrolytically stable under typical environmental pH conditions. fao.orgnih.govfao.org Studies have shown no significant hydrolysis occurs in sterile aqueous buffer solutions at pH levels of 4, 5, 7, and 9, even at elevated temperatures (50°C) over extended periods. fao.org This stability indicates that hydrolysis is not a significant degradation pathway for propiconazole in the environment. nih.govepa.gov

Advanced Oxidation Processes (AOPs) are environmental remediation technologies designed to degrade persistent organic pollutants like propiconazole. watertechnologies.com These processes generate powerful and non-selective hydroxyl radicals (•OH) that can oxidize complex organic molecules into simpler, less harmful substances, and ultimately mineralize them to carbon dioxide and water. watertechnologies.comresearchgate.net

Common AOPs include combinations of ozone (O3), ultraviolet (UV) light, and hydrogen peroxide (H2O2). watertechnologies.comultraaqua.com For instance, the UV/H2O2 process has been shown to effectively remove propiconazole from water. researchgate.net The degradation follows pseudo-first-order kinetics, with removal rates increasing with higher concentrations of H2O2. researchgate.net Labeled compounds such as Propiconazole-d3 are instrumental in laboratory-scale AOP studies to optimize process efficiency, determine reaction kinetics, and identify the structure of intermediate degradation products. diva-portal.org

Dissipation and Persistence Kinetics in Terrestrial and Aquatic Ecosystems

The persistence of propiconazole in the environment is variable, influenced by the specific characteristics of the ecosystem. It is generally considered persistent in soil and aquatic environments, though its dissipation rate can be accelerated by factors such as indirect photolysis. epa.gov

In terrestrial ecosystems, propiconazole is considered persistent and has slight to no mobility in most soils. nih.govepa.gov Its dissipation appears to be highly dependent on binding to soil organic matter. epa.gov The half-life (DT50) of propiconazole in soil varies widely, with reported values ranging from 20 days to over 200 days. nih.govnih.gov

Several factors influence its persistence:

Soil Type and Organic Matter: Higher organic carbon content generally leads to increased sorption, which can reduce the bioavailability of propiconazole to microorganisms and thus slow its degradation rate. vkm.no

Microbial Activity: Aerobic soil metabolism is a key pathway for degradation. nih.gov Studies using 14C-labeled propiconazole have shown slow mineralization to carbon dioxide in paddy soil. nih.gov

Environmental Conditions: Factors such as temperature and moisture content also play a role in microbial activity and, consequently, the rate of degradation. vkm.no

Table 1: Soil Dissipation Half-Lives (DT50) for Propiconazole

| Soil Type | Half-Life (DT50) in Days | Reference |

|---|---|---|

| Fine Sandy Loam | 137 | nih.gov |

| Loam | 210 | nih.gov |

| Highly Decomposed Organic | 20 | nih.gov |

| Wheat Field Soil (China) | 6.1 - 8.4 | nih.gov |

| Ginseng Field Soil (China) | 6.66 - 13.33 | researchgate.net |

| General Aerobic Soils | 40 - 70 | mdpi.com |

In aquatic environments, propiconazole's fate is governed by the interplay between degradation and physical transport. While stable to hydrolysis and direct photolysis, it degrades rapidly in natural waters through indirect photolysis. fao.orgfao.org It has a tendency to adsorb to suspended solids and sediment due to its high Koc values (1,200-1,800). nih.gov

Once in the water column, propiconazole can be removed through adsorption to sediment, where degradation is slow. fao.org Studies show that 14 days after application to a water/sediment system, 15-20% of the parent compound remained in the water, while in the sediment, 77-82% remained as the parent compound even after 175 days. fao.org The half-life in aquatic systems is therefore highly variable.

Table 2: Aquatic Half-Life (t1/2) for Propiconazole

| Aquatic System | Half-Life (t1/2) in Days | Reference |

|---|---|---|

| Aerobic Waters (Estimated) | 25 - 85 | nih.gov |

| Pure Buffer (pH 7, Solar Simulator) | >250 | researchgate.net |

| Natural River Water (Irradiated) | 5 - 104 | researchgate.net |

| Rice Fields (Flow-through irrigation) | <5 | epa.gov |

| Soil-Water Slurries | 45 - 51 | mdpi.com |

| Water/Sediment System (Overall) | 561 | frontiersin.org |

Sorption and Leaching Behavior in Soil-Water Systems

The mobility of the fungicide propiconazole in the environment is significantly influenced by its interaction with soil and sediment particles. Studies on the parent compound reveal that its potential to move through the soil profile and leach into groundwater is dependent on various soil properties.

Propiconazole generally exhibits moderate to low mobility in most soil types. regulations.govnih.gov Its movement is primarily governed by sorption to soil organic matter. usda.gov The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon in soil, is a key parameter in predicting its leaching potential. chemsafetypro.comnih.gov For propiconazole, reported Koc values can be around 1800, indicating a strong affinity for soil and suggesting limited mobility. nih.gov

The Freundlich adsorption coefficient (Kf) further quantifies the sorption capacity. In a study on silty clay soil, propiconazole showed a high Kf value of 52.94 L/kg, indicating strong adsorption compared to other pesticides like molinate (B1677398) and carbofuran. cabidigitallibrary.org Another study reported Kf values for propiconazole in loam and sandy loam soils ranging from 27 to 36 L/kg. cabidigitallibrary.org Research has also shown that the Kf values for propiconazole in runoff sediment can be higher than in the soil itself, likely due to the higher organic matter content in the sediment. cabidigitallibrary.org

Leaching studies using soil columns have provided further insights into propiconazole's mobility. In one experiment, after applying radiolabeled propiconazole to various soil columns and leaching with a calcium chloride solution, the majority of the radioactivity (over 75%) was retained in the top 0-6 cm of the soil. epa.gov Only a small fraction (2.5% to 5.8%) of the applied radioactivity was detected in the leachate, confirming its low leaching potential under those conditions. epa.gov However, it is important to note that in soils with low organic matter content, the potential for propiconazole to leach into groundwater increases. regulations.govcanada.ca Additionally, preferential flow through macropores in soil can enhance the transport of even strongly sorbed pesticides like propiconazole, particularly in frozen soils. researchgate.netmdpi.com

Table 1: Sorption Coefficients of Propiconazole in Various Soils

| Soil Type | Freundlich Adsorption Coefficient (Kf) (L/kg) | Reference |

| Silty Clay Soil | 52.94 | cabidigitallibrary.org |

| Loam Soil | 27 - 36 | cabidigitallibrary.org |

| Sandy Loam Soil | 27 - 36 | cabidigitallibrary.org |

| Indian Soils (unspecified) | 1.28 - 2.59 | cabidigitallibrary.org |

This table presents a summary of reported Freundlich adsorption coefficients for the parent compound propiconazole in different soil types.

Microbial Degradation and Bioremediation Research Utilizing Isotopic Tracers

While no studies were found that specifically utilize Propiconazole-d3 (nitrate) as an isotopic tracer, the use of such labeled compounds is a critical tool in understanding the biodegradation pathways of pesticides. Deuterium (B1214612) (d3) labeling allows researchers to track the molecule and its transformation products through complex environmental matrices without interference from the naturally occurring parent compound. The nitrate counter-ion in "Propiconazole-d3 (nitrate)" might be relevant in studies examining the compound's behavior under specific environmental conditions or its interaction with microbial processes influenced by nitrogen sources. epa.govscielo.brscispace.comencyclopedie-environnement.orgresearchgate.net

Identification of Microbial Degraders and Associated Enzymes

The biodegradation of propiconazole is a key process in its environmental dissipation. Several studies have identified microorganisms capable of degrading this fungicide. Bacteria from the genera Pseudomonas and Burkholderia have been shown to effectively break down propiconazole. nih.govrepec.orgagriculturejournals.cz For instance, a strain of Burkholderia sp. isolated from paddy soil was able to degrade 88.87% of the initial propiconazole concentration within four days. nih.gov Similarly, Pseudomonas putida isolated from tea rhizosphere demonstrated significant degradation capabilities, with one strain achieving 72.8% degradation. repec.orgagriculturejournals.cz The fungus Cunninghamella elegans has also been identified as an efficient degrader of propiconazole. nih.govresearchgate.net

The enzymatic mechanisms underlying propiconazole degradation are beginning to be understood. A crucial family of enzymes involved is the cytochrome P450 monooxygenases. nih.govjmb.or.krresearchgate.netnih.gov These enzymes are known for their ability to metabolize a wide range of xenobiotic compounds. nih.gov Studies have shown that the degradation of propiconazole by Pseudomonas aeruginosa involves the induction of the CYP450 gene. researchgate.net In Cunninghamella elegans, cytochrome P450 enzymes facilitate the initial oxidation and hydrolysis steps in the breakdown of the propiconazole molecule. nih.govresearchgate.net

Influence of Environmental Factors on Biodegradation Rates

The rate at which microorganisms degrade propiconazole is significantly influenced by various environmental factors. Temperature and pH are critical parameters. For example, the degradation of propiconazole by Burkholderia sp. strain BBK_9 was optimal at a temperature of 30°C and a pH of 7. nih.gov At 20°C, the degradation rate decreased significantly, and at 60°C, it was minimal. nih.gov Similarly, the degradation was most efficient at a neutral pH, with significantly lower rates observed at acidic (pH 3) and alkaline (pH 11) conditions. nih.gov

The presence of additional carbon sources can also impact biodegradation. In studies with Pseudomonas putida, the degradation of propiconazole was enhanced when glucose was added to the medium as a co-substrate. repec.orgagriculturejournals.cz This phenomenon, known as co-metabolism, can play a significant role in the bioremediation of pesticide-contaminated sites.

Table 2: Effect of Temperature and pH on Propiconazole Degradation by Burkholderia sp. strain BBK_9

| Parameter | Value | Degradation Rate (%) | Reference |

| Temperature | 20°C | 47.73 | nih.gov |

| Temperature | 30°C | 89.31 | nih.gov |

| Temperature | 60°C | 10.55 | nih.gov |

| pH | 3 | 11.19 | nih.gov |

| pH | 7 | 90.31 | nih.gov |

| pH | 11 | 13.94 | nih.gov |

This table illustrates the influence of temperature and pH on the percentage of propiconazole degraded by Burkholderia sp. strain BBK_9 over a 4-day period.

Biotransformation Products Characterization

The breakdown of propiconazole by microorganisms leads to the formation of various biotransformation products. Identifying these metabolites is crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound.

In a study with Burkholderia sp., three main metabolites were identified: 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone, 1-[2-(4-chlorophenyl) ethyl]-1H-1,2,4-triazole, and 1-ethyl-1H-1,2,4-triazole. nih.gov Research with Pseudomonas aeruginosa identified 1,2,4-triazole (B32235), 2,4-dichlorobenzoic acid, and 1-chlorobenzene as degradation products. researchgate.net The fungus Cunninghamella elegans was found to produce five major metabolites resulting from the hydroxylation and oxidation of the propyl group of the propiconazole molecule. nih.govresearchgate.net These include compounds designated as CGA-118245, CGA-118244, and CGA-136735. nih.govresearchgate.net The formation of 1,2,4-triazole is a common degradation pathway for triazole fungicides. indofil.com

The use of isotopically labeled compounds like Propiconazole-d3 would be invaluable in definitively identifying and quantifying these and other minor transformation products, providing a more complete picture of the degradation pathways.

Table 3: Identified Biotransformation Products of Propiconazole

| Degrading Microorganism | Biotransformation Products | Reference |

| Burkholderia sp. | 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone, 1-[2-(4-chlorophenyl) ethyl]-1H-1,2,4-triazole, 1-ethyl-1H-1,2,4-triazole | nih.gov |

| Pseudomonas aeruginosa | 1,2,4-triazole, 2,4-dichlorobenzoic acid, 1-chlorobenzene | researchgate.net |

| Cunninghamella elegans | CGA-118245, CGA-118244, CGA-136735, GB-XLIII-42-1, SYN-542636 | nih.govresearchgate.net |

This table lists the biotransformation products of propiconazole identified in studies with different microorganisms.

Metabolic Investigations and Biotransformation in Biological Systems Non Human Focus

Elucidation of Metabolic Pathways in Agricultural Plants and Crops

The metabolism of propiconazole (B1679638) in agricultural plants is a complex process involving several biochemical transformations. The biotransformation is qualitatively similar across various crops, with the primary degradation pathways involving hydroxylation of the propyl side-chain and hydrolysis of the dioxolane ring, followed by conjugation with endogenous molecules like sugars. oup.comnih.gov

In wheat , propiconazole is extensively metabolized. The primary metabolic pathway involves the hydroxylation of the n-propyl group at the α, β, or γ positions, leading to the formation of metabolites CGA-136735, CGA-118244, and CGA-118245, respectively. These hydroxylated metabolites are then conjugated with glucose or malonyl glucose. epa.govwho.int Minor pathways include the deketalization of the dioxolane ring to form the ketone CGA-91304, which can be further hydrolyzed to the alkanol CGA-91305. epa.govwho.int In wheat grain, the metabolite CGA118244, in its free and conjugated forms, can account for a significant portion of the total residues. nih.gov

Studies on other crops reveal a similar metabolic pattern:

In grapes , the ketone metabolite (CGA-91304) can constitute a significant portion of the residue, alongside the parent compound. nih.gov

In carrots , propiconazole is the major residue component, but metabolites such as β-hydroxy alcohol (CGA-118244) and alkanol (CGA-91305) are also significant. nih.gov

In celery , the parent propiconazole remains the predominant component, indicating less extensive metabolism compared to other plants. nih.gov

Rice metabolism also shows that parent propiconazole is a major component of the residue in both grain and straw. nih.gov

The metabolic pathway in rotational crops is similar to that in target crops, though metabolism tends to be more extensive. oup.com The major nonpolar metabolites and their conjugates found in target crops are present in smaller quantities in rotational crops, where polar metabolites derived from the cleavage of the triazole-phenyl bridge become more prominent. nih.gov

Table 1: Major Metabolites of Propiconazole in Various Agricultural Crops

| Metabolite ID | Chemical Name | Crop(s) where identified | Metabolic Process |

|---|---|---|---|

| CGA-118244 | 1-{[2-(2,4-dichlorophenyl)-4-(2-hydroxypropyl)-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole | Wheat, Carrots | Hydroxylation of propyl side-chain (β-position) |

| CGA-118245 | 1-{[2-(2,4-dichlorophenyl)-4-(3-hydroxypropyl)-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole | Wheat | Hydroxylation of propyl side-chain (γ-position) |

| CGA-136735 | 1-{[2-(2,4-dichlorophenyl)-4-(1-hydroxypropyl)-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole | Wheat | Hydroxylation of propyl side-chain (α-position) |

| CGA-91304 | 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Grapes, Wheat | Deketalization of dioxolane ring |

| CGA-91305 | 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | Wheat, Carrots | Hydrolysis of dioxolane ring and reduction |

| Triazolyl alanine | 3-(1H-1,2,4-triazol-1-yl)alanine | Wheat, Grapes, Rice | Cleavage of phenyl-triazole bridge |

Bioconversion and Metabolite Identification in Microbial Systems

Microorganisms in soil and other environments play a crucial role in the degradation of propiconazole. Both fungi and bacteria have been shown to metabolize this fungicide through various enzymatic reactions.

The fungus Cunninghamella elegans efficiently degrades propiconazole, with studies showing up to 98% degradation over a few days. nih.govresearchgate.net The primary mechanism is phase I metabolism, mainly oxidation and hydrolysis reactions catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net This leads to the hydroxylation of the propyl group and results in the formation of several metabolites, including M1 (CGA-118245), M2 (CGA-118244), and M3 (CGA-136735), which are also observed in plants. nih.govresearchgate.net

Bacterial degradation has also been documented. A strain of Burkholderia sp. isolated from paddy soil was found to utilize propiconazole as a sole carbon source, degrading nearly 89% of the compound within four days under optimal conditions. nih.gov The identified metabolites from this bacterial degradation included 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 1-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole, and 1-ethyl-1H-1,2,4-triazole, indicating a different degradation pathway compared to fungi and plants. nih.gov Similarly, Pseudomonas aeruginosa has been shown to degrade propiconazole, producing metabolites such as 1,2,4-triazole (B32235) and 2,4-dichlorobenzoic acid. nih.gov

The application of propiconazole can also alter the microbial community structure in soil. Studies have shown changes in the relative abundance of bacterial phyla like Proteobacteria and Acidobacteria, and fungal phyla such as Ascomycota and Basidiomycota following propiconazole treatment. fao.org

Table 2: Metabolites of Propiconazole Identified in Microbial Systems

| Organism | Metabolite(s) Identified | Key Metabolic Process |

|---|---|---|

| Cunninghamella elegans | CGA-118245, CGA-118244, CGA-136735, GB-XLIII-42-1, SYN-542636 | Cytochrome P450-mediated hydroxylation and oxidation |

| Burkholderia sp. | 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 1-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole, 1-ethyl-1H-1,2,4-triazole | Bioconversion/Degradation |

| Pseudomonas aeruginosa | 1,2,4-triazole, 2,4-dichlorobenzoic acid, 1-chlorobenzene | Degradation, Cleavage of rings |

In Vitro and In Vivo Metabolic Profiling in Model Organisms (e.g., rodents, aquatic species, insects)

The metabolic fate of propiconazole has been investigated in various non-human model organisms to understand its biotransformation and potential effects.

Rodents: In vitro studies using rat liver microsomes have demonstrated stereoselective metabolism of propiconazole's enantiomers. The isomers trans-(−)-2R,4R-PRO and cis-(+)-2R,4S-PRO exhibited slower metabolic rates. inchem.orgoup.com This stereoselectivity is attributed to the differential interaction with metabolic enzymes, particularly cytochrome P450s. inchem.org

In vivo studies in mice have shown that propiconazole is extensively metabolized. The major urinary metabolite was identified as the glucuronide conjugate of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, indicating that dioxolane ring cleavage is a primary metabolic pathway. oup.com Administration of propiconazole to mice also led to significant alterations in the hepatic metabolome, affecting pathways such as cysteine-glutathione biosynthesis and the urea (B33335) cycle. oup.com In rats , orally administered propiconazole is rapidly metabolized and excreted, with a wide array of metabolites formed through oxidation of the propyl side chain and cleavage of the dioxolane ring. inchem.org

Aquatic Species: Studies on zebrafish (Danio rerio) have revealed that propiconazole can disrupt lipid metabolism. Exposure led to decreased levels of total cholesterol and fatty acids, and altered expression of genes involved in lipid metabolism. sigmaaldrich.com Furthermore, parental exposure to environmentally relevant concentrations of propiconazole was shown to induce thyroid and metabolism disruption in zebrafish offspring. mdpi.com In the fathead minnow (Pimephales promelas) , propiconazole exposure reduced plasma estradiol (B170435) and vitellogenin concentrations in females and inhibited egg production, consistent with its inhibitory effect on steroid synthesis. federalregister.gov

Insects: In honey bees (Apis mellifera) , propiconazole acts as a synergist, increasing the toxicity of certain insecticides like chlorantraniliprole. This effect is attributed to the inhibition of cytochrome P450 enzymes by propiconazole, which are responsible for detoxifying the insecticide. Studies on the brown planthopper (Nilaparvata lugens) showed that propiconazole treatment reduced the population of its yeast-like symbionts, which in turn affected the insect's survival.

Role of Specific Enzymes in Biotransformation Processes (e.g., Cytochrome P450 inhibition in non-human systems)

Cytochrome P450 (CYP) enzymes are central to the metabolism of propiconazole in a wide range of non-human organisms. These enzymes catalyze the initial oxidative transformations that facilitate further metabolism and excretion.

In rodents , propiconazole is a known inducer of several hepatic CYP isoforms. In rats , it significantly induces the expression of CYP1A2, CYP2B1, CYP3A1/23, and CYP3A2. nih.gov In mice , it upregulates Cyp2b10 and Cyp3a11. nih.gov This induction of CYP enzymes can lead to an increase in reactive oxygen species (ROS), as the catalytic cycle of some CYPs can become uncoupled. Studies have shown that propiconazole-induced ROS formation in mouse liver is mediated by CYP enzymes. The activation of nuclear receptors like the Pregnane X Receptor (PXR) and Constitutive Androstane (B1237026) Receptor (CAR) is a key mechanism behind this enzyme induction.

In microbial systems , the role of CYPs is also critical. The degradation of propiconazole by the fungus Cunninghamella elegans is significantly reduced by piperonyl butoxide, a known CYP inhibitor, confirming the essential role of these enzymes in its metabolism. nih.govresearchgate.net In the bacterium Pseudomonas aeruginosa, the induction of a CYP450 gene was observed during propiconazole degradation. nih.gov Filamentous fungi can exhibit a detoxification pathway where CYP450s biotransform propiconazole into hydroxylated metabolites.

In insects , the inhibition of CYP enzymes by propiconazole is a well-documented mechanism of synergism. In honey bees, propiconazole inhibits CYP9Q enzymes, which are involved in the detoxification of insecticides, thereby increasing their toxicity to the bee.

Table 3: Role of Cytochrome P450 Enzymes in Propiconazole Biotransformation

| Organism/System | Specific CYP Enzymes/Families Involved | Observed Effect |

|---|---|---|

| Rat (liver) | CYP1A2, CYP2B1, CYP3A1/23, CYP3A2 | Induction of gene expression and enzyme activity |

| Mouse (liver) | Cyp2b10, Cyp3a11 | Induction of gene expression, increased ROS production |

| Rat Liver Microsomes | CYP1A2 | Key enzyme in stereoselective metabolism |

| Cunninghamella elegans | Cytochrome P450s | Primary enzymes for oxidation and hydrolysis |

| Pseudomonas aeruginosa | CYP450 monooxygenase | Implicated in degradation pathway |

| Honey Bee (Apis mellifera) | CYP9Q2, CYP9Q3 | Inhibition by propiconazole, leading to insecticide synergism |

Mechanistic Studies on Biological Interactions and Environmental Effects

Impact on Non-Target Organisms in Ecotoxicological Research

Propiconazole's use in agriculture can lead to its dispersal in the environment, where it can impact organisms not targeted by its fungicidal properties. nih.gov Research has focused on understanding these ecotoxicological effects on various life forms, excluding human clinical data.

Effects on Aquatic Invertebrates and Microorganisms

Studies have shown that propiconazole (B1679638) exhibits toxicity to a range of aquatic invertebrates. For the freshwater invertebrate Daphnia magna, the 48-hour LC50 (the concentration lethal to 50% of the test organisms) was determined to be 2.2 ppm. epa.gov In a 21-day chronic toxicity study, complete mortality for Daphnia magna was observed at a concentration of 1.3 ppm by day 14, with a No-Observed-Effect-Concentration (NOEC) for mortality established at 0.31 ppm. epa.gov For estuarine and marine invertebrates, the mysid shrimp has a 96-hour LC50 of 510 ppb, and a chronic life-cycle study determined a NOAEC of 205 ppb based on mortality and the number of offspring. epa.gov

The impact on microorganisms is also significant. While propiconazole's primary mode of action targets fungi, it can also affect bacterial communities. researchgate.net High concentrations of propiconazole have been shown to inhibit bacterial growth. mdpi.com For instance, bacterial growth was significantly inhibited by propiconazole at concentrations of at least 200 mg/kg in the first week after application, although some studies have noted that high levels can stimulate bacterial growth after longer periods (seven and 40 days). mdpi.com

Toxicity of Propiconazole to Aquatic Invertebrates

| Organism | Test Duration | Toxicity Endpoint | Value (ppm) | Toxicity Category |

|---|---|---|---|---|

| Daphnia magna (Freshwater) | 48 hours | LC50 | 4.8 | Slightly toxic epa.gov |

| Daphnia magna (Freshwater) | 21 days | NOEC (mortality) | 0.31 | - epa.gov |

| Mysid shrimp (Estuarine/Marine) | 96 hours | LC50 | 0.51 | Highly toxic epa.gov |

| Mysid shrimp (Estuarine/Marine) | Life cycle | NOAEC (mortality, reproduction) | 0.205 | - epa.gov |

Influence on Soil Microbial Community Structure and Function

Propiconazole can persist in soil, with a reported half-life ranging from 30 to 112 days under aerobic conditions. nih.gov This persistence allows for prolonged interaction with soil microbial communities, leading to significant alterations in their structure and function. mdpi.comnih.gov Application of the fungicide has been found to disturb soil microbial communities immediately, with recovery not being observed even after 60 to 75 days in some studies. researchgate.netmdpi.comnih.gov

Molecular and Cellular Mechanisms of Action in Fungal Pathogens

Propiconazole is a systemic fungicide that belongs to the triazole class of demethylation inhibitors (DMIs). agrogreat.comcenterforfoodsafety.org Its primary mechanism of action is the disruption of ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes. agrogreat.compeptechbio.com

The fungicide specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450 enzyme (CYP51). centerforfoodsafety.orgpeptechbio.comnih.gov This enzyme is critical for converting lanosterol to ergosterol. peptechbio.com By blocking this step, propiconazole causes an accumulation of toxic sterol precursors within the fungal cell. This disruption of ergosterol synthesis leads to dysfunctional cell membranes, leakage of cellular contents, and ultimately, the cessation of fungal growth and death. agrogreat.compeptechbio.comregulations.gov This systemic action allows the fungicide to be absorbed and translocated within the plant, providing both preventative and curative control against a broad spectrum of fungal pathogens. agrogreat.comagrogreat.com

Alterations in Biochemical Pathways and Cellular Responses

Beyond its direct fungicidal action, propiconazole induces a range of biochemical and cellular responses in non-target organisms. A prominent effect is the induction of oxidative stress. nih.govnih.govoup.com Studies in zebrafish have shown that exposure to propiconazole increases the activities of antioxidant enzymes like superoxide (B77818) dismutase and catalase in the brain. nih.govresearchgate.net In mice, propiconazole treatment led to a significant increase in liver protein carbonylation, a marker of oxidative damage to proteins. nih.gov This oxidative stress is thought to play a role in the compound's toxicity. nih.govacs.org

Metabolomic studies in mice have revealed that propiconazole alters a multitude of biochemical pathways. oup.comnih.gov Significant changes were observed in:

Carbohydrate Metabolism: Alterations were noted in glycogen (B147801) metabolism and glycolysis. oup.comnih.gov

Lipid Metabolism: The fungicide affected lipolysis and the carnitine pathway. oup.comnih.gov

Amino Acid Metabolism: The glycine (B1666218) biosynthesis pathway was altered, with increases in dimethylglycine and sarcosine. researchgate.net

Energy Metabolism: The tricarboxylic acid (TCA) cycle was impacted. oup.comnih.gov

Xenobiotic Metabolism: Pathways involved in the clearance of propiconazole, such as the glucuronate, glutathione, and cysteine pathways, were affected. oup.comnih.gov

These alterations provide insight into the cellular mechanisms responding to propiconazole exposure and support hypotheses linking it to events like oxidative stress and changes in cholesterol biosynthesis. oup.comoup.com

Biochemical Pathways Altered by Propiconazole Exposure in Mice

| Pathway Category | Specific Pathway/Process Affected | Observed Effect | Reference |

|---|---|---|---|

| Cellular Stress | Oxidative Stress | Increased protein carbonylation; increased superoxide dismutase and catalase activity. | nih.govnih.gov |

| Carbohydrate Metabolism | Glycogen Metabolism, Glycolysis | Alterations in levels of biochemicals. | oup.comnih.gov |

| Lipid Metabolism | Lipolysis, Carnitine Pathway, Cholesterol Biosynthesis | Alterations in levels of biochemicals. | oup.comoup.com |

| Amino Acid Metabolism | Glycine Biosynthesis | Increased dimethylglycine and sarcosine. | researchgate.net |

| Energy Metabolism | Tricarboxylic Acid (TCA) Cycle | Alterations in levels of biochemicals. | oup.com |

| Detoxification | Glucuronate, Glutathione, and Cysteine Pathways | Metabolomic responses related to clearance. | oup.comnih.gov |

Comparative Analysis of Propiconazole and its Analogues on Biological Systems

Propiconazole is one of many triazole fungicides that share a similar mode of action by inhibiting the CYP51 enzyme. centerforfoodsafety.org Comparative studies with other triazoles, such as triadimefon, tebuconazole (B1682727), and difenoconazole (B1670550), reveal both common and distinct biological effects.

In terms of environmental persistence, propiconazole has been found to be more persistent in soils than triadimefon. researchgate.netnih.gov From a mechanistic standpoint, propiconazole, tebuconazole, and difenoconazole have all been shown to activate the pregnane-X-receptor (PXR), a nuclear receptor involved in xenobiotic metabolism. centerforfoodsafety.org Both propiconazole and tebuconazole also interact with other nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and peroxisome proliferator-activated receptor alpha (PPARα), leading to the induction of genes related to steatosis (fatty liver) and triglyceride accumulation in human liver cells. centerforfoodsafety.org

A machine learning-enhanced read-across approach identified difenoconazole as the most appropriate structural and functional analog for propiconazole, highlighting the similarities in their physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.net These comparative analyses are crucial for understanding the broader toxicological profile of the triazole fungicide class and for predicting the potential effects of lesser-studied analogues. centerforfoodsafety.orgresearchgate.net

Role in Agrochemical Research and Environmental Monitoring

Contribution to Pesticide Residue Monitoring Programs and Data Generation

The accurate quantification of pesticide residues in food and environmental samples is paramount for protecting public health and ensuring fair trade practices. Propiconazole-d3 (nitrate) plays a pivotal role in pesticide residue monitoring programs by serving as an internal standard in analytical methods, primarily those utilizing mass spectrometry.

When analyzing complex matrices such as fruits, vegetables, and soil, the presence of other compounds can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. tandfonline.com Isotopically labeled standards like Propiconazole-d3 (nitrate) are added to samples at a known concentration before extraction and analysis. crmlabstandard.comresearchgate.net Because Propiconazole-d3 (nitrate) behaves almost identically to the non-labeled propiconazole (B1679638) throughout the sample preparation and analysis process, any loss of the analyte or signal suppression/enhancement will be mirrored by the internal standard. austinpublishinggroup.com This allows for accurate correction and quantification of the propiconazole concentration in the original sample.

For instance, in a study analyzing pesticide residues in sour cherries, deuterated internal standards like carbofuran-d3 (B20933) and acetamiprid-d3 (B590940) were used to ensure the accuracy of the results obtained via liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Similarly, the development of robust analytical methods for a wide range of conazole fungicides has been advanced by the availability of deuterated internal standards. austinpublishinggroup.com These methods are essential for national and international monitoring programs that generate the data needed to establish and enforce Maximum Residue Limits (MRLs) for pesticides in food products. mdpi.com

Table 1: Application of Propiconazole-d3 (nitrate) in Pesticide Residue Analysis

| Analytical Technique | Role of Propiconazole-d3 (nitrate) | Key Benefit |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Corrects for matrix effects and variations in instrument response. |

Use in Developing and Validating Reference Materials for Regulatory Compliance

Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), require validated analytical methods for the registration and monitoring of pesticides. nih.goveurl-pesticides.eu The development and validation of these methods rely on high-purity certified reference materials (CRMs). sigmaaldrich.com

Propiconazole-d3 (nitrate), as a well-characterized and stable isotopically labeled compound, is instrumental in the preparation and certification of these reference materials. It is used to create matrix-matched calibration standards, which are essential for validating the accuracy, precision, and limits of quantification of new analytical methods. nih.govscielo.br For example, a validation process for a multi-residue pesticide analysis method would involve spiking a blank matrix (like a fruit or vegetable extract) with a known amount of the pesticide and its labeled internal standard to assess the method's recovery and linearity. nih.govscielo.br

The availability of such validated methods and reference materials is crucial for laboratories that conduct regulatory compliance testing, ensuring that their results are reliable and comparable across different facilities and jurisdictions. This harmonization is vital for international trade and the global management of food safety standards. who.int

Assessment of Environmental Occurrence and Exposure Levels in Agricultural Runoff and Surface Waters

Propiconazole's use in agriculture can lead to its presence in the environment through pathways like agricultural runoff and leaching into surface and groundwater. nih.govmdpi.com Understanding the extent of this contamination is critical for assessing the potential risks to aquatic ecosystems and human health through drinking water.

Propiconazole-d3 (nitrate) is an indispensable tool in studies designed to monitor the environmental fate of propiconazole. Its use as an internal standard in analytical methods allows for the precise measurement of very low concentrations of propiconazole in environmental samples, such as water and sediment. nih.govnih.gov

Research has shown that propiconazole can be detected in surface waters, sometimes at concentrations that may pose a risk to aquatic organisms. nih.govmdpi.com For example, a study in southern Sweden found propiconazole at maximum concentrations up to 20 μg/L in stream water within an agricultural catchment. nih.gov Another study detected propiconazole in the influents of all ten wastewater treatment plants examined, with its concentration being largely unaffected by the treatment process. nih.gov In English rivers, propiconazole was detected in a significant percentage of samples, with the highest single measured concentration reaching 9 µg/L. mdpi.com

The persistence of propiconazole in the environment is also a concern. It is known to be moderately mobile and persistent in soil, with its mobility dependent on the soil's organic content. epa.gov The half-life of propiconazole in soil-water slurries has been measured to be between 45 and 51 days. nih.gov In a Portuguese study, the half-life of propiconazole in a water/sediment system was reported to be up to 561 days. mdpi.com The use of isotopically labeled standards in these studies ensures the accuracy of such measurements, which are vital for developing a clear picture of the environmental behavior of this fungicide.

Table 2: Environmental Occurrence of Propiconazole

| Location/Study | Matrix | Detected Concentration Range | Reference |

|---|---|---|---|

| Southern Sweden | Stream Water | Up to 20 µg/L | nih.gov |

| English Rivers | River Water | Up to 9 µg/L | mdpi.com |

| Portugal | Surface Water | Moderate detection rate of 31% | mdpi.com |

Integration of Labeled Standards in Environmental Risk Assessment Methodologies

Environmental risk assessment (ERA) for pesticides is a systematic process that evaluates the potential adverse effects on non-target organisms and the environment. wur.nl This process relies heavily on accurate exposure data, which is where labeled standards like Propiconazole-d3 (nitrate) play a crucial role.

By enabling precise quantification of propiconazole in various environmental compartments, Propiconazole-d3 (nitrate) provides the high-quality data needed for the exposure assessment component of an ERA. nih.govwur.nl This data is then compared to ecotoxicological endpoints (e.g., the concentration at which adverse effects are observed in aquatic organisms) to determine the level of risk.

Furthermore, the use of labeled standards is integral to compound-specific isotope analysis (CSIA), an advanced technique used to trace the degradation pathways of contaminants in the environment. researchgate.net By analyzing the isotopic signature of a contaminant and its degradation products, scientists can gain insights into the natural attenuation processes occurring in soil and water. While the direct application of CSIA to propiconazole using Propiconazole-d3 (nitrate) is a specialized area of research, the principle underscores the importance of isotopically labeled compounds in advancing our understanding of environmental processes.

The integration of data generated using labeled standards into ERA models allows for more realistic and reliable risk characterizations. This, in turn, informs regulatory decisions on pesticide use, including the implementation of risk mitigation measures such as buffer zones around water bodies and restrictions on application rates. nih.govwur.nl

Emerging Research Directions and Methodological Advancements

Development of Novel Analytical Approaches Incorporating Deuterated Standards

The use of deuterated internal standards, such as Propiconazole-d3, represents a significant advancement in analytical chemistry, particularly for the accurate quantification of pesticides in complex matrices. clearsynth.com Analytical techniques, especially those based on mass spectrometry like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), are susceptible to matrix effects and variations in sample preparation and instrument response. lcms.cztandfonline.com

Deuterated standards are ideal internal standards because they have nearly identical chemical and physical properties to their non-labeled counterparts (analytes) but are distinguishable by their higher mass. clearsynth.com This allows them to be added to a sample at the beginning of the analytical process. By tracking the signal of the deuterated standard, analysts can correct for losses during extraction and cleanup, as well as for signal suppression or enhancement in the mass spectrometer's ion source. lcms.cztandfonline.com This correction significantly improves the accuracy and reproducibility of quantitative results. tandfonline.com

Research has consistently shown that methods employing isotopically labeled internal standards provide more reliable data compared to external standard calibration or the use of structural analogue internal standards, especially in complex environmental and food samples. lcms.cztandfonline.com For instance, the analysis of pesticide residues in challenging matrices like wheat hay or cannabis has demonstrated that deuterated analogues effectively compensate for quantitative errors caused by signal suppression, leading to accuracy values within 25% and relative standard deviations (RSD) below 20%. lcms.cztandfonline.com

Table 1: Comparison of Analytical Method Performance with and without Deuterated Internal Standards

| Parameter | Method without Deuterated Standard | Method with Deuterated Standard (e.g., Propiconazole-d3) |

| Accuracy (% Recovery) | Can vary significantly (e.g., by over 60%) due to matrix effects. lcms.cz | High accuracy, often within 75-125%. lcms.czrsc.org |

| Precision (RSD %) | Can be high (e.g., >50%). lcms.cz | High precision, typically <15-20%. lcms.cznih.gov |

| Limit of Quantification (LOQ) | May be elevated due to matrix interference. | Often lower and more reliable. nih.govmdpi.com |

| Robustness | Susceptible to variations in sample matrix and extraction efficiency. | High, corrects for variations throughout the analytical process. clearsynth.com |

Integration with Multi-Omics Technologies in Environmental and Biological Studies

The advent of multi-omics technologies—such as metabolomics, proteomics, and transcriptomics—has opened new avenues for understanding the detailed biological impacts of environmental contaminants like propiconazole (B1679638). In these sophisticated studies, the precision afforded by deuterated internal standards like Propiconazole-d3 is crucial for generating high-quality, reliable data. isotope.comisotope.com

Metabolomics: This field studies the complete set of small-molecule metabolites within a biological system. When investigating the effects of propiconazole exposure, metabolomics can reveal alterations in biochemical pathways. oup.com The use of stable isotope-labeled standards is essential for the accurate quantification of metabolites, helping to distinguish true biological changes from analytical variability. isotope.com For example, a metabolomics study on mice exposed to propiconazole identified significant, dose-dependent changes in numerous endogenous metabolites, including those involved in glucose and glucuronate metabolism, which could be linked to the compound's clearance from the body. oup.com

Proteomics: This is the large-scale study of proteins. Research on propiconazole's effects on the liver proteome in mice has identified changes in the expression of proteins involved in xenobiotic metabolism, oxidative stress, and nuclear receptor activation. nih.gov

Transcriptomics: This involves analyzing the complete set of RNA transcripts. Studies on organisms like the frog Xenopus tropicalis have used RNA sequencing to show that propiconazole exposure alters gene expression related to nervous system development and hormone signaling in a sex-specific manner. diva-portal.orgdiva-portal.org

Advanced Computational Chemistry and Modeling for Environmental Fate and Metabolism Prediction

Computational chemistry and environmental fate models are increasingly used to predict how fungicides like propiconazole behave and degrade in the environment. oup.comfrontiersin.org These models simulate key processes such as adsorption to soil, hydrolysis, photolysis (degradation by sunlight), and microbial degradation. oup.comnih.gov

The data used to build and validate these models often comes from laboratory and field studies where radiolabeled or stable isotope-labeled compounds, such as Propiconazole-d3, are employed. oup.com These labeled compounds allow researchers to trace the movement and transformation of the pesticide through soil, water, and biological systems. For instance, studies on the phototransformation of propiconazole have identified various degradation products, with the degradation rate being influenced by environmental factors like the presence of humic substances and nitrate (B79036) in the water. acs.org The degradation pathways can include reactions like ring cleavage and hydroxylation. digitellinc.comnih.gov

Computational tools are also used to predict the metabolic fate of propiconazole in various organisms. Docking simulations can be employed to assess how effectively enzymes, such as those from the microbe Serratia marcescens, can bind to and potentially degrade fungicides. worldscientific.com These computational predictions can then be verified through in-vitro experiments, sometimes using isotopically labeled standards to help identify and quantify metabolic products. nih.gov

Table 2: Key Parameters in Environmental Fate Modeling for Propiconazole

| Parameter | Description | Typical Influencing Factors |

| Half-life (DT50) | Time taken for 50% of the compound to dissipate. oup.com | Soil type, temperature, moisture, sunlight, microbial activity. oup.comrmit.edu.au |

| Adsorption Coefficient (Koc) | Measure of the compound's tendency to bind to soil organic carbon. | Soil organic matter content, clay content. rmit.edu.au |

| Photodegradation Rate | Rate of breakdown due to light. | Light intensity, presence of photosensitizers (e.g., nitrate, humic acids). oup.comacs.org |

| Biotransformation Pathways | The sequence of metabolic reactions that break down the compound. | Specific microbial populations and their enzymatic machinery (e.g., cytochrome P450). nih.govscispace.com |

Isotope Effects in Biological and Environmental Processes Relevant to Propiconazole

The difference in mass between hydrogen and deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE). The KIE occurs when a chemical bond involving the heavier isotope (deuterium) is broken more slowly than the corresponding bond involving the lighter isotope (hydrogen). scispace.com This effect can be a powerful tool for elucidating the mechanisms of chemical and biochemical reactions. rsc.org

By comparing the degradation rates of Propiconazole and Propiconazole-d3, researchers can determine if the breaking of a carbon-hydrogen bond at the labeled position is a rate-limiting step in the degradation pathway. scispace.com

Environmental Degradation: If the degradation of propiconazole in a soil or water sample is significantly slower for the deuterated version (Propiconazole-d3) than for the standard propiconazole, it provides strong evidence that the reaction mechanism involves the cleavage of that specific C-H bond. This insight helps to pinpoint the exact steps in the breakdown process, whether it's microbial degradation or an abiotic process like photolysis. scispace.com

Biological Metabolism: In metabolic studies, observing a KIE can help identify the specific enzymes and reaction mechanisms involved in breaking down propiconazole within an organism. For example, if a cytochrome P450 enzyme metabolizes propiconazole via hydroxylation at a deuterated position, the reaction will proceed more slowly for Propiconazole-d3, confirming the site and mechanism of enzymatic attack. nih.gov

While specific KIE studies on Propiconazole-d3 are not widely published, the principle is a cornerstone of mechanistic studies for many pesticides and environmental contaminants. scispace.comacs.org It allows scientists to move beyond simply observing degradation to understanding the fundamental chemical transformations that occur.

Q & A

Basic Research Questions

Q. How is Propiconazole-d3 (nitrate) distinguished from non-deuterated Propiconazole in analytical workflows?

- Methodological Answer : Deuterium substitution in Propiconazole-d3 (nitrate) occurs at the phenyl group, altering its molecular mass without affecting its chemical reactivity. Analytical differentiation requires mass spectrometry (MS) or high-performance liquid chromatography (HPLC) with deuterium-sensitive detection. For example, MS will show a +3 Da shift in the molecular ion peak compared to the non-deuterated form. Validation should include isotopic purity checks via NMR or MS fragmentation patterns .

Q. What is the primary mechanism of Propiconazole-d3 (nitrate) as a fungicide in experimental models?

- Methodological Answer : As a triazole derivative, Propiconazole-d3 (nitrate) inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Researchers assess antifungal activity via minimum inhibitory concentration (MIC) assays against strains like Saccharomyces cerevisiae or Aspergillus niger. Membrane integrity can be quantified using propidium iodide staining coupled with fluorescence microscopy to visualize cell death .

Q. How is Propiconazole-d3 (nitrate) synthesized and validated for isotopic purity?

- Methodological Answer : Synthesis involves deuterium exchange at the phenyl ring using deuterated reagents (e.g., D₂O or deuterated solvents under catalytic conditions). Post-synthesis, isotopic purity (>94%) is confirmed via HPLC with UV detection (retention time comparison) and quantified using NMR integration of deuterium peaks. Residual non-deuterated impurities are identified via MS/MS fragmentation .

Advanced Research Questions

Q. How can researchers optimize deuterium incorporation in Propiconazole-d3 (nitrate) to minimize metabolic interference in tracer studies?

- Methodological Answer : Deuterium labeling at metabolically stable positions (e.g., aromatic rings) reduces isotopic exchange in vivo. Kinetic isotope effects (KIEs) should be evaluated using LC-MS to track deuterium retention in fungal or plant models. Synthesis protocols must avoid labile hydrogen sites (e.g., hydroxyl or amine groups) to prevent deuterium loss during biological assays .

Q. What methodological considerations are critical for detecting reactive oxygen species (ROS) in studies involving Propiconazole-d3 (nitrate)?

- Methodological Answer : ROS detection requires selecting assays with specificity for target species (e.g., H₂O₂ vs. O₂⁻). Fluorescent probes like DCFH-DA (non-specific) or Amplex Red (H₂O₂-specific) can be used, but cross-validation with electron paramagnetic resonance (EPR) spectroscopy is recommended for specificity. For mitochondrial ROS, isolate organelles and use lucigenin-based chemiluminescence to quantify O₂⁻. Data contradictions (e.g., false positives from auto-oxidation) require parallel negative controls with ROS scavengers like catalase or superoxide dismutase .

Q. How should researchers resolve discrepancies in antifungal efficacy data between Propiconazole-d3 (nitrate) and its non-deuterated counterpart?